3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
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Overview
Description
3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazolo[5,4-b]pyridine core and a diphenylpropanamide moiety
Mechanism of Action
Target of Action
The primary target of the compound 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its target, the PI3K enzyme, by inhibiting its activity . This inhibition is achieved through the compound’s strong binding affinity to the enzyme, which results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of the PI3K enzyme by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . The inhibition of this pathway can lead to the suppression of tumor growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting the PI3K enzyme, this compound can suppress tumor growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound a potential candidate for further pharmacological studies .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against PI3K . By inhibiting PI3K, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to its inhibition . This inhibition can result in changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that its effects on cellular function would be observable over time .
Metabolic Pathways
Given its inhibitory activity against PI3K, it may interact with enzymes or cofactors involved in PI3K-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and implementing purification techniques such as recrystallization or chromatography. Ensuring the safety and environmental sustainability of the production process is also crucial.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, and as a tool in drug discovery.
Medicine
In medicine, this compound has been investigated for its pharmacological properties
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thiazolo[4,5-b]pyridine derivatives
Diphenylpropanamide derivatives
Other thiazole-containing compounds
Uniqueness
3,3-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide stands out due to its specific combination of structural features, which can impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,3-diphenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c31-25(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)29-22-15-13-21(14-16-22)26-30-24-12-7-17-28-27(24)32-26/h1-17,23H,18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXBQDKPYVBWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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